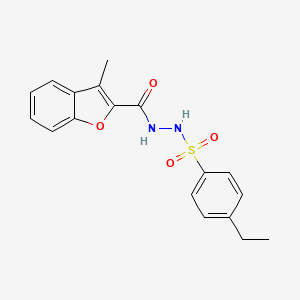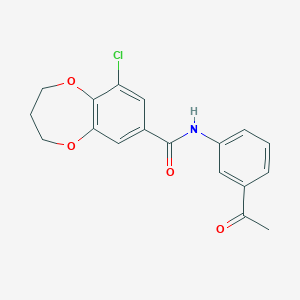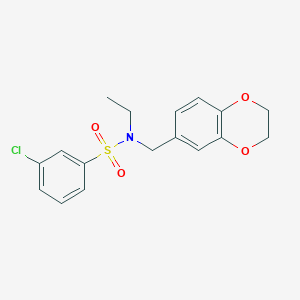![molecular formula C23H26N2O4 B7682898 2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is also known as MBPEP and belongs to the family of benzofuran derivatives.
Wirkmechanismus
MBPEP acts as a partial agonist at the dopamine D3 receptor and the serotonin 5-HT1A receptor. It has been shown to increase dopamine release in the nucleus accumbens, which is associated with the reward pathway in the brain. MBPEP also increases the levels of serotonin in the prefrontal cortex, which is associated with mood regulation.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to decrease immobility time in the forced swim test, which is a measure of depression-like behavior. MBPEP has also been shown to decrease cocaine self-administration in rats, which suggests its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MBPEP is its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. This selectivity allows for more targeted research on the potential pharmacological properties of MBPEP. One limitation of MBPEP is its limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MBPEP. One direction is to further investigate its potential use in the treatment of drug addiction and depression. Another direction is to investigate its potential use as a tool in neuroscience research, particularly in the study of the reward pathway and mood regulation. Additionally, further research is needed to investigate the potential side effects of MBPEP and its safety for human use.
In conclusion, MBPEP is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. Its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor makes it a promising tool for targeted research. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of MBPEP involves the reaction of 6-methoxy-1-benzofuran-3-carboxylic acid with 4-(2-phenoxyethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone as the final product.
Wissenschaftliche Forschungsanwendungen
MBPEP has been studied extensively for its potential pharmacological properties. It has been shown to have an affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. MBPEP has also been studied for its potential use in the treatment of drug addiction and depression.
Eigenschaften
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-7-8-21-18(17-29-22(21)16-20)15-23(26)25-11-9-24(10-12-25)13-14-28-19-5-3-2-4-6-19/h2-8,16-17H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKHGWYTFLZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)


![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)

![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)